(4-Chloro-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride
Description
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride (CAS: 1184977-03-4) is a pyrazole-derived amine hydrochloride with the molecular formula C₅H₉Cl₂N₃ and a molar mass of 182.05 g/mol . The compound features a 1-methylpyrazole core substituted with a chlorine atom at position 4 and a methylamine group at position 5, which is protonated as a hydrochloride salt. Pyrazole derivatives are widely explored in pharmaceutical, agricultural, and material sciences due to their versatile reactivity and bioactivity.
Properties
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c1-9-5(2-7)4(6)3-8-9;/h3H,2,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZSEMRWKIEXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184977-03-4 | |
| Record name | (4-chloro-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Methylation: The methyl group is introduced at the 1-position of the pyrazole ring using methylating agents like methyl iodide or dimethyl sulfate.
Amination: The methylamine group is introduced through the reaction of the chlorinated pyrazole with methylamine under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include substituted pyrazoles, N-oxides, and various coupled products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in its antileishmanial activity, the compound interacts with the enzyme dihydrofolate reductase (DHFR), inhibiting its function and leading to the death of the parasite . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of key pyrazole-based compounds is provided below:
Key Observations:
- Substituent Effects: The target compound and 4-chloro-1,3-dimethylpyrazole-5-amine hydrochloride both feature chlorine and methyl groups but differ in substitution patterns. The former has a methylamine group at position 5, while the latter has an amine at position 5 with additional methyl groups at positions 1 and 3.
- Functional Groups : Carboxamide derivatives (e.g., compound 3a ) exhibit distinct hydrogen-bonding capabilities compared to amine hydrochlorides, influencing their pharmacokinetic properties.
- Complexity vs. Simplicity : Methylamine hydrochloride is a simple aliphatic salt, whereas the pyrazole-based hydrochlorides offer enhanced steric and electronic modulation for targeted applications.
Physical and Spectral Properties
- Melting Points: Carboxamide derivatives (3a–3e): 123–183°C . Methylamine hydrochloride: 225–230°C (decomposition) .
- Spectroscopic Data :
- The target compound’s $ ^1H $-NMR would show signals for the pyrazole ring (δ ~7.5–8.1 ppm), methylamine protons (δ ~2.6–3.0 ppm), and a broad peak for the NH₂⁺ group. This contrasts with carboxamides (e.g., 3a: δ 8.12 ppm for pyrazole protons, δ 2.66 ppm for methyl groups) .
Biological Activity
The compound (4-Chloro-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride is a synthetic organic molecule belonging to the pyrazole family. The unique structural characteristics of this compound, including the presence of a chloro group and an amine group, suggest potential biological activities that are of significant interest in pharmaceutical research. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features:
- A pyrazole ring which is a five-membered heterocyclic structure containing two nitrogen atoms.
- A chloro group at the 4-position.
- A methylamine group at the 5-position.
The hydrochloride form enhances solubility and stability, making it suitable for various biological assays.
Antimicrobial Properties
Research indicates that pyrazole derivatives often exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth and possess antifungal properties. The presence of the amine group in this compound enhances its potential interactions with microbial targets, possibly disrupting their cellular functions.
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. In vitro studies have demonstrated that compounds within this class can inhibit pro-inflammatory cytokines and reduce inflammation markers in various cell lines. For example, a related study highlighted that certain pyrazole compounds exhibited IC50 values ranging from 4.8 to 30.1 µM against inflammation-induced responses .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Research has indicated that pyrazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, related compounds have shown cytotoxic effects against several cancer cell lines, with IC50 values below 50 µM . The mechanisms may involve inhibition of specific kinases or modulation of apoptotic pathways.
The biological activity of this compound may involve interaction with various molecular targets:
Molecular Targets:
- Enzymes: The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.
- Receptors: It may interact with receptors that modulate cellular responses to stress or injury.
Pathways Involved:
The compound potentially influences several biochemical pathways, including those related to apoptosis and inflammation. Interaction studies suggest that it may modulate NF-kB signaling pathways, which are critical in inflammatory responses .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
